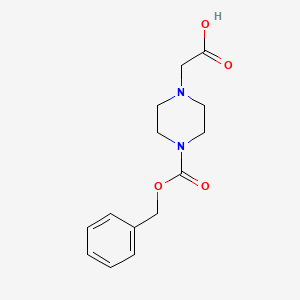

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid

Description

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid (CAS 1153907-60-8) is a piperazine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid side chain. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol . The Cbz group is widely used in organic synthesis to protect amines, offering stability under acidic and basic conditions but cleavable via hydrogenolysis. This compound serves as a key intermediate in pharmaceutical development, particularly for modifying pharmacokinetic properties or synthesizing prodrugs .

Properties

IUPAC Name |

2-(4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKKSISOELEKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656121 | |

| Record name | {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153907-60-8 | |

| Record name | {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid, also known by its CAS number 1153907-60-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and therapeutic applications.

Molecular Formula : C14H18N2O4

Molecular Weight : 278.31 g/mol

IUPAC Name : this compound

Purity : Typically around 95%-97% .

The compound's biological activity can be attributed to its structural features, particularly the piperazine moiety, which is known to interact with various biological targets. The benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, compounds with piperazine structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. One study indicated that derivatives exhibited better cytotoxicity compared to established chemotherapeutics like bleomycin .

Antimicrobial Properties

Research has demonstrated that piperazine derivatives possess significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been evaluated against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in bacterial proliferation .

Neuroprotective Effects

Preliminary findings suggest that compounds related to this compound may exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE), thus enhancing cholinergic transmission in the brain .

Case Studies and Research Findings

A comprehensive review of literature reveals diverse applications and research findings related to this compound:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth. For instance, one study demonstrated that derivatives showed enhanced cytotoxicity compared to established chemotherapeutics like bleomycin .

Antimicrobial Properties

The compound also displays significant antimicrobial activity. It has been evaluated against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, where it disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial proliferation . This property makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties beneficial for conditions like Alzheimer's disease. It can inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission in the brain . This mechanism could be pivotal in treating neurodegenerative disorders.

Retrosynthesis Analysis

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of piperazine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings confirmed its effectiveness against Staphylococcus aureus, with mechanisms involving disruption of cell wall integrity being elucidated .

Case Study 3: Neuroprotective Studies

A recent investigation assessed the neuroprotective effects of this compound in an Alzheimer’s disease model. The results demonstrated a marked improvement in cognitive function among treated subjects, attributed to enhanced cholinergic activity due to AChE inhibition .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. For example:

-

Methanol esterification : Reacting with methanol in the presence of HCl gas yields methyl 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetate .

-

Coupling agents : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitates ester formation with sterically hindered alcohols .

Amide Bond Formation

The acetic acid group participates in peptide coupling reactions with amines using activating reagents:

-

HATU-mediated coupling : Reaction with 2-(piperazin-1-yl)ethylamine and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms amides like 2-((6,7-dimethoxyquinazolin-4-yl)amino)-N-(2-(piperazin-1-yl)ethyl)acetamide .

-

Microwave-assisted synthesis : Accelerates coupling with pyrrolidine under microwave irradiation (180°C, 1 hour) .

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is cleaved under hydrogenolysis or acidic conditions:

-

Hydrogenolysis : Pd/C-catalyzed hydrogenation in methanol removes the Cbz group, yielding 2-(piperazin-1-yl)acetic acid .

-

Acidolysis : Treatment with HCl in dioxane (4.0 M, 70°C) achieves deprotection .

| Method | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, MeOH, 24 hours | Free piperazine-acetic acid | >90% | |

| Acidolysis | 4.0 M HCl/dioxane, 70°C | Hydrochloride salt derivative | 85% |

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or reductive amination:

-

Reductive amination : Reacting with formaldehyde and sodium cyanoborohydride introduces methyl groups to form 4-methylpiperazine derivatives .

-

Quinazolin-4-amine coupling : Substitution with 2-chloro-6,7-dimethoxyquinazolin-4-amine under basic conditions (DIPEA, THF) .

Decarboxylation and Thermal Stability

Controlled thermal decarboxylation eliminates CO₂ under basic conditions:

-

Thermal decarboxylation : Heating in quinoline with Cu powder yields 4-(piperazin-1-yl)benzyl alcohol.

| Conditions | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline, Cu powder | 180–200°C | 4-(Piperazin-1-yl)benzyl alcohol | 55% |

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and metal coordination:

-

Water-mediated interactions : Stabilizes closed conformations of integrins by hydrogen bonding to MIDAS (metal ion-dependent adhesion site) residues .

Key Catalysts and Reagents

| Reagent | Role | Reaction | Reference |

|---|---|---|---|

| HATU | Peptide coupling activator | Amide bond formation | |

| Pd/C | Hydrogenolysis catalyst | Cbz deprotection | |

| NaBH₃CN | Reducing agent | Reductive amination |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The compound is compared with four classes of analogs: Boc-protected , Fmoc-protected , aryl-substituted , and piperidine-based derivatives . Key differences lie in protecting groups, substituents, and pharmacological relevance.

Table 1: Structural and Physicochemical Properties

Stability and Reactivity

- Cbz Group: Stable under acidic conditions (e.g., TFA) but sensitive to hydrogenolysis. Ideal for intermediates requiring orthogonal deprotection .

- Boc Group : Cleaved by strong acids (e.g., HCl/dioxane), making it unsuitable for acid-sensitive substrates .

- Fmoc Group : Removed by bases (e.g., piperidine), compatible with acid-labile resins in peptide synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid typically involves:

- Introduction of the benzyloxycarbonyl protecting group on piperazine nitrogen.

- Alkylation or acylation of the piperazine ring at the 1-position with an acetic acid derivative or equivalent.

- Careful control of reaction conditions to preserve the protecting group and achieve selective substitution.

- Final purification to obtain the acid form.

Preparation of the Piperazine Intermediate with Benzyloxycarbonyl Protection

The benzyloxycarbonyl (Cbz) group is a common amine protecting group used to prevent unwanted side reactions on the piperazine nitrogen during subsequent synthetic steps.

- Method: React piperazine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., aqueous sodium bicarbonate or triethylamine) to selectively protect one nitrogen atom.

- Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25°C to control reactivity.

- Outcome: Formation of N-Cbz-piperazine as a stable intermediate.

Alkylation with Acetic Acid Derivative

The key step to introduce the acetic acid side chain involves alkylation of the piperazine nitrogen with a suitable acetic acid equivalent:

- Reagents: Typically, a haloacetic acid derivative such as chloroacetic acid or its ester (e.g., ethyl chloroacetate) is used.

- Reaction: Nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon in the haloacetic acid derivative.

- Conditions: Conducted in polar aprotic solvents (e.g., DMF, DMSO) or alcohol/water mixtures, often with a base to neutralize the acid formed.

- Temperature: Moderate temperatures (25–70°C) optimize reaction rate and selectivity.

- Notes: Using esters allows for subsequent hydrolysis to the free acid.

Hydrolysis to Free Acid

If an ester intermediate is formed during alkylation, hydrolysis is required to obtain the free acetic acid moiety:

- Method: Acidic or basic hydrolysis (e.g., aqueous NaOH or HCl) under reflux conditions.

- Outcome: Conversion of ester group to carboxylic acid.

- Purification: Acidification and extraction yield pure this compound.

Alternative Synthetic Route via Diazo and Copper Catalysis

A more advanced method described in patent literature involves:

- Formation of a diazo intermediate from an amino-protected piperazine derivative using sodium nitrite in acidic medium (e.g., acetic acid) at low temperature (0–10°C).

- Subsequent copper-catalyzed coupling with an acetic acid derivative to form the desired compound.

- Deprotection of the amino group if needed using acids such as HCl in methanol or ethanol.

This method allows for efficient synthesis without isolation of intermediates and can be optimized for large-scale production.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperazine protection | Benzyloxycarbonyl chloride, base, DCM, 0–25°C | Selective protection of one nitrogen |

| Alkylation with acetic acid | Chloroacetic acid or ester, base, DMF or EtOH/H2O, 25–70°C | Nucleophilic substitution, ester may form |

| Hydrolysis to acid | Aqueous NaOH or HCl, reflux | Converts ester to free acid |

| Diazo intermediate formation | Sodium nitrite, acidic medium (acetic acid), 0–10°C | For advanced copper-catalyzed coupling |

| Copper-catalyzed coupling | Copper catalyst, acetic acid derivative | Efficient coupling step |

| Deprotection | Acid (HCl, HBr, H2SO4), C1-C6 alcohol | Removes protecting group if required |

Research Findings and Optimization Parameters

- Bases: Organic bases (e.g., triethylamine), inorganic bases (e.g., NaOH), or mixtures can be used depending on the step to optimize yield and purity.

- Solvents: Polar aprotic solvents favor nucleophilic substitution; alcohol/water mixtures are suitable for some coupling steps.

- Temperature: Controlled temperatures (0–70°C) are critical to avoid decomposition or side reactions.

- Catalysts: Copper catalysts in diazo coupling improve reaction efficiency and selectivity.

- Protecting Group Stability: Benzyloxycarbonyl is stable under many reaction conditions but requires acidic treatment for removal.

- Purification: Crystallization or solvent extraction methods are used to isolate the final acid in high purity.

Q & A

What are the optimal synthetic routes for 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid, and how can purity be verified?

Basic Research Question

The synthesis typically involves coupling piperazine derivatives with benzyloxycarbonyl (Cbz) protecting groups and acetic acid moieties. A common approach is to react 4-(benzyloxycarbonyl)piperazine with bromoacetic acid or its activated esters (e.g., NHS esters) under basic conditions (pH 8–9) in anhydrous solvents like DMF or THF . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity verification requires:

- HPLC (C18 column, acetonitrile/water gradient) targeting ≥95% purity.

- Melting Point Analysis : Compare observed values (e.g., 187–190°C for analogous piperazine derivatives) with literature .

- Elemental Analysis (C, H, N) to confirm stoichiometry .

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Identify C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 333.1 for C₁₅H₁₈N₂O₄) .

How does this compound function as a linker in bioconjugation, and what experimental parameters affect its efficiency?

Advanced Research Question

The Cbz group acts as a temporary protecting group for the piperazine nitrogen, while the acetic acid moiety enables conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS) to amines or hydroxyls on biomolecules . Critical parameters:

- pH : Optimize between 6.5–7.5 to balance NHS ester activation and amine reactivity.

- Solvent Compatibility : Use DMSO or aqueous buffers with <10% organic solvent to prevent precipitation.

- Stoichiometry : Maintain a 2:1 molar excess of the linker to the target molecule to minimize unreacted intermediates .

Post-conjugation, deprotect the Cbz group using catalytic hydrogenation (H₂/Pd-C) or TFA treatment .

What computational strategies can predict the reactivity of this compound in novel reactions?

Advanced Research Question

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model reaction pathways, such as Cbz deprotection or nucleophilic substitutions. Key steps:

- Transition State Analysis : Identify energy barriers for bond cleavage (e.g., Cbz group removal) .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions in polar aprotic media .

- Machine Learning : Train models on analogous piperazine derivatives to predict optimal reaction conditions (e.g., temperature, catalysts) . Validate predictions with small-scale experiments .

How can researchers resolve discrepancies in reaction yields when using this compound under varying conditions?

Data Contradiction Analysis

Yield inconsistencies often arise from:

- Moisture Sensitivity : The acetic acid moiety is hygroscopic; use anhydrous solvents and inert atmospheres .

- Side Reactions : Competing acylation of piperazine’s secondary nitrogen. Monitor via LC-MS and adjust protecting group strategies (e.g., switch to Fmoc if needed) .

- Temperature Effects : High temperatures (>60°C) may degrade the Cbz group. Optimize via controlled heating (reflux at 40–50°C) .

Resolution Workflow :- Replicate reactions with strict moisture control.

- Characterize by-products via tandem MS/MS.

- Apply computational reaction path analysis to identify competing pathways .

In drug design, how is this compound utilized to modify pharmacokinetic properties?

Advanced Application Question

The piperazine-acetic acid scaffold enhances solubility and bioavailability by:

- Increasing Polarity : The carboxylic acid group improves aqueous solubility (logP reduction by ~1.5 units) .

- Targeted Delivery : Conjugation to prodrugs (e.g., ester prodrugs) enables pH-dependent release in specific tissues .

- Enzymatic Stability : The Cbz group resists esterase cleavage, prolonging half-life in vivo .

Validation : Perform in vitro permeability assays (Caco-2 cells) and in vivo PK studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.